Pimasertib

Catalog No.
S548766
CAS No.
1236699-92-5
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1236699-92-5

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

SAR245509; SAR-245509; SAR 245509; MSC1936369B; AS703026; AS 703026; AS-703026; Pimasertib

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

Description

The exact mass of the compound Pimasertib is 431.01421 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Pimasertib is a selective and orally bioavailable MEK1/2 inhibitor. MEK1 and MEK2 are enzymes within the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in this pathway are frequently observed in various types of cancer, leading to uncontrolled cell growth and tumor formation. Pimasertib acts by blocking the activity of MEK1 and MEK2, thereby inhibiting the MAPK signaling pathway and potentially suppressing cancer cell proliferation [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising antitumor activity of Pimasertib in various cancer types, including melanoma, colorectal cancer, and pancreatic cancer [, , ]. These studies demonstrated that Pimasertib could:

  • Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].
  • Inhibit tumor growth and progression in animal models [, , ].
  • Enhance the effectiveness of other chemotherapeutic agents when used in combination [].

These preclinical findings provided the rationale for further clinical investigation of Pimasertib for cancer treatment.

Clinical Trials

Several clinical trials have been conducted to evaluate the safety, efficacy, and optimal dosing of Pimasertib, both as a single agent and in combination with other therapies. These trials have involved patients with various advanced solid tumors and hematologic malignancies.

Key findings from clinical trials include:

  • Pimasertib has a manageable safety profile, with common side effects including fatigue, nausea, and diarrhea [, ].
  • Single-agent activity of Pimasertib has been observed in some patients, particularly those with tumors harboring specific mutations in the MAPK pathway [, ].
  • Combining Pimasertib with other targeted therapies or chemotherapies is being explored to potentially improve clinical outcomes [, ].
  • Pimasertib is not currently approved for any specific cancer indication.
  • Clinical trials are ongoing to further evaluate the efficacy and safety of Pimasertib in different cancer types and treatment settings.

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2), which are key components of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This small molecule, chemically known as N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide, has been developed for its potential in treating various cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Pimasertib acts as an allosteric inhibitor of MEK1/2. Unlike traditional ATP-competitive inhibitors, Pimasertib binds to a distinct allosteric site on the MEK protein, leading to a conformational change that prevents its interaction with its substrate and subsequent activation of the MAPK pathway [, ]. This specific binding mode potentially reduces off-target effects compared to broad-spectrum inhibitors [].

As Pimasertib is under clinical investigation, comprehensive safety data is still being gathered. However, pre-clinical studies suggest potential side effects like fatigue, diarrhea, rash, and elevated liver enzymes []. Further clinical trials are necessary to establish a complete safety profile.

Pimasertib acts primarily as an ATP noncompetitive inhibitor of MEK1/2, preventing the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival. The chemical structure of Pimasertib allows it to bind selectively to MEK1/2, blocking their activity without competing with ATP directly .

The chemical formula of Pimasertib is C₁₅H₁₅FIN₃O₃, and its synthesis involves multiple steps that include the formation of various intermediates before arriving at the final product .

Pimasertib has shown significant antitumor activity in preclinical studies, particularly in models of ovarian and breast cancers. It operates through mechanisms that include:

  • Inhibition of Cell Proliferation: Pimasertib effectively reduces the growth of cancer cells by interrupting the MAPK signaling pathway.
  • Induction of Apoptosis: The compound triggers programmed cell death in tumor cells, enhancing its therapeutic potential .
  • Synergistic Effects: When combined with other agents like phosphoinositide 3-kinase inhibitors, Pimasertib exhibits synergistic effects that further enhance its antitumor efficacy .

The synthesis of Pimasertib typically involves several key steps, including:

  • Formation of Intermediate Compounds: Starting materials undergo reactions to form various intermediates.
  • Coupling Reactions: These intermediates are then coupled to form the core structure of Pimasertib.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for clinical use .

Pimasertib is currently under investigation for its potential applications in treating various cancers, including:

  • Ovarian Cancer: Clinical trials are exploring its efficacy as a monotherapy and in combination with other chemotherapeutic agents.
  • Breast Cancer: Its role in inhibiting tumor growth in breast cancer models has been highlighted in several studies.
  • Other Tumor Types: Ongoing research is assessing its effectiveness across a range of malignancies due to its mechanism of action targeting critical signaling pathways .

Pimasertib's interactions with other drugs have been studied to understand its pharmacokinetics and potential drug-drug interactions. Key findings include:

  • Metabolism: Pimasertib undergoes unique metabolic pathways involving conjugation with phosphoethanolamine, leading to the formation of metabolites that may also exhibit biological activity.
  • Excretion Pathways: Studies indicate that a significant portion of the drug is excreted through urine and feces, with metabolites playing a crucial role in its pharmacological effects .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Pimasertib. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TrametinibMEK1/2 inhibitorApproved for melanoma treatment; strong clinical data
CobimetinibMEK1 inhibitorUsed in combination therapies; specific for BRAF mutations
SelumetinibMEK1/2 inhibitorInvestigated for neurofibromatosis type 1; unique patient population focus

Pimasertib stands out due to its selective action on both MEK1 and MEK2 without competing with ATP directly, offering a unique approach in targeting the MAPK pathway compared to other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 g/mol

Monoisotopic Mass

431.01422 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib

Dates

Modify: 2023-08-15
1: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.
2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.
3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.
4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.
5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.

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